Divergent Enzyme Inhibition Profiles: Weak Dihydroorotase Inhibition vs. Potent Akt1/2/3 Inhibition of the Des-Methyl Analog
The target compound, 2-(1-methyl-1H-indazol-3-yl)acetic acid, exhibits minimal inhibition of the dihydroorotase enzyme with an IC50 of 1.00E+6 nM (1 mM) at 10 µM concentration and pH 7.37 [1]. In stark contrast, its closest analog, the des-methyl derivative 2-(1H-indazol-3-yl)acetic acid (CAS 26663-42-3), demonstrates potent inhibition of the Akt1/2/3 kinases with a reported IC50 of 61 nM . This represents a >16,000-fold difference in potency against distinct therapeutic targets, clearly delineating their biological profiles and underscoring the profound impact of N1-methylation on target engagement [1].
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 1.00E+6 nM (1 mM) |
| Comparator Or Baseline | 2-(1H-indazol-3-yl)acetic acid (CAS 26663-42-3): 61 nM |
| Quantified Difference | >16,000-fold difference |
| Conditions | Target compound: Dihydroorotase enzyme from mouse Ehrlich ascites, 10 uM, pH 7.37 [1]; Comparator: Akt1/2/3 kinase inhibition assay . |
Why This Matters
This massive difference in potency against different therapeutic targets demonstrates that the methyl group is a critical determinant of biological activity, preventing functional substitution and guiding researchers toward the correct compound for their specific target pathway.
- [1] BindingDB. Affinity data for 2-(1-methyl-1H-indazol-3-yl)acetic acid (ID: 1083274-02-5). Dihydroorotase enzyme inhibition assay. View Source
